Cas no 95-01-2 (2,4-Dihydroxybenzaldehyde)

El 2,4-Dihidroxibenzaldehído es un compuesto orgánico aromático que presenta dos grupos hidroxilo y un grupo formilo en posiciones orto y para del anillo de benceno. Esta estructura le confiere propiedades químicas versátiles, como su capacidad para actuar como ligando en complejos metálicos y participar en reacciones de condensación y formación de heterociclos. Es un intermedio valioso en síntesis orgánica, especialmente en la producción de flavonoides y otros compuestos bioactivos. Su alta pureza y reactividad lo hacen adecuado para aplicaciones en investigación farmacéutica y desarrollo de materiales avanzados. Además, su doble funcionalidad hidroxílica permite modificaciones selectivas, facilitando su uso en química fina.
2,4-Dihydroxybenzaldehyde structure
2,4-Dihydroxybenzaldehyde structure
Nombre del producto:2,4-Dihydroxybenzaldehyde
Número CAS:95-01-2
MF:C7H6O3
Megavatios:138.12
MDL:MFCD00011686
CID:34774
PubChem ID:7213

2,4-Dihydroxybenzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 2,4-Dihydroxybenzaldehyde
    • beta-Resorcylaldehyde
    • 2,4,6-TRIPHENYL-S-TRIAZINE
    • 2,4-dihydroxy-benzaldehyde
    • 2,4-Dihydroxybenzene carbonal
    • 4-Formylresorcinol
    • 4-Hydroxysalicylaldehyde
    • Benzaldehyde,2,4-dihydroxy
    • ethyl 7-hydroxycoumarin-3-carboxylate
    • p-hydroxysalicylic aldehyde
    • resorcialdehyde
    • β-Resorcylaldehyde
    • Benzaldehyde, 2,4-dihydroxy-
    • beta-Resorcaldehyde
    • beta-Resorcinaldehyde
    • beta-Resorcylic aldehyde
    • 2,4-Dihydroxybenzenecarbonal
    • Salicylaldehyde, 4-hydroxy-
    • 4-Hydroxysalicyladehyde
    • 2,4-Dihydroxybenzaldehyd
    • beta-Rosorcaldehyde
    • .beta.-Resorcylaldehyde
    • .beta.-Resorcaldehyde
    • .beta.-Resorcinaldehyde
    • .beta.-Resorcylic aldehyde
    • 2,4-Dihydroxybenzaldehyde (ACI)
    • β-Resorcylaldehyde (6CI, 8CI)
    • 2,4-Dihydroxybezaldehyde
    • 2,4-Dihydroxysalicylaldehyde
    • 4-Formylbenzene-1,3-diol
    • 6-Formylresorcinol
    • NC 012
    • NSC 8690
    • β-Resorcaldehyde
    • β-Resorcinaldehyde
    • β-Resorcylic aldehyde
    • BETA-RESORCYLADLEHYDE
    • á-resorcylaldehyde
    • 2,4-DIHYDROXYLBENZALDEHYDE
    • 2,4-Dihydroxybenzaldehyde,98%
    • 4-Dihydroxybenzaldehyde
    • 2,4-Dihydroxybenzald
    • b-resorcylaldehyde
    • NSC8690
    • 4-08-00-01753 (Beilstein Handbook Reference)
    • b-Resorcinaldehyde
    • NSC-8690
    • NS00040433
    • BRN 0878548
    • 2,4-bis(oxidanyl)benzaldehyde
    • DIHYDROXYBENZALDEHYDE, 2,4-
    • HMS2270K22
    • AKOS000118990
    • 95-01-2
    • A934060
    • EN300-21460
    • .BETA.-RESORCYLALDEHYDE [MI]
    • 2,4-dihydroxyl benzaldehyde
    • InChI=1/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10
    • BDBM50140239
    • SMR000639137
    • AI3-24367
    • MLS001076174
    • UNII-772JOF6LZS
    • MFCD00011686
    • 24-Dihydroxybenzaldehyde
    • CHEMBL243587
    • Resorcinal
    • AC-24172
    • Q27121977
    • A845149
    • b-Resorcaldehyde
    • FT-0610123
    • A-Resorcylaldehyde
    • CS-W007539
    • 772JOF6LZS
    • F11148
    • 2,4-Dihydroxybenzaldehyde, Vetec(TM) reagent grade, 98%
    • 2,4dihydroxybenzaldehyde
    • 2,4-dihydroxy benzaldehyde
    • 2,4-Dihydroxybenzaldehyde, 98%
    • SY007063
    • F1995-0226
    • SCHEMBL93513
    • Z104497974
    • EINECS 202-383-1
    • D0564
    • STR01512
    • AMY25823
    • PD158252
    • 2,4 dihydroxybenzaldehyde
    • Beta-resorcyl aldehyde
    • 2,4,-dihydroxybenzaldehyde
    • HY-W007539
    • AP-065/40195541
    • b-Resorcylic aldehyde
    • DTXSID8021806
    • 2,4-dihydoxy-benzaldehyde
    • NCGC00247446-01
    • 2,4-Dihyroxybenzaldehyde
    • W-100175
    • CHEBI:50198
    • STK299744
    • BBL012171
    • DTXCID101806
    • DB-027606
    • MDL: MFCD00011686
    • Renchi: 1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H
    • Clave inchi: IUNJCFABHJZSKB-UHFFFAOYSA-N
    • Sonrisas: O=CC1C(O)=CC(O)=CC=1
    • Brn: 878548

Atributos calculados

  • Calidad precisa: 138.03200
  • Masa isotópica única: 138.031694
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 1
  • Complejidad: 124
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Superficie del Polo topológico: 57.5
  • Xlogp3: 1.5
  • Recuento de constructos de variantes mutuas: 12

Propiedades experimentales

  • Color / forma: Off white to brownish yellow powder.
  • Denso: 1.2667 (rough estimate)
  • Punto de fusión: 135-137 °C (lit.)
  • Punto de ebullición: 220-228 °C/22 mmHg(lit.)
  • Punto de inflamación: 220℃/22mm
  • índice de refracción: 1.4600 (estimate)
  • Disolución: DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
  • Coeficiente de distribución del agua: dissolution
  • Estabilidad / vida útil: Stable. May be air sensitive. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 57.53000
  • Logp: 0.91030
  • Sensibilidad: Air Sensitive
  • PKA: 7.56±0.18(Predicted)
  • Merck: 8156
  • Disolución: It is easily soluble in ethanol, diethyl ether, chloroform and glacial acetic acid, and slightly soluble in cold benzene.

2,4-Dihydroxybenzaldehyde Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302,H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-36/37/38
  • Instrucciones de Seguridad: S26-S36-S37/39
  • Rtecs:VH3600000
  • Señalización de mercancías peligrosas: Xn
  • Categoría de embalaje:I; II; III
  • Términos de riesgo:R22; R36/37/38
  • Condiciones de almacenamiento:Inert atmosphere,2-8°C
  • TSCA:Yes

2,4-Dihydroxybenzaldehyde Datos Aduaneros

  • Código HS:29124900
  • Datos Aduaneros:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2,4-Dihydroxybenzaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047188-500g
2,4-Dihydroxybenzaldehyde
95-01-2 98%
500g
¥761.00 2024-04-24
Enamine
EN300-21460-25.0g
2,4-dihydroxybenzaldehyde
95-01-2 95%
25.0g
$38.0 2023-07-06
Key Organics Ltd
STR01512-10MG
2,4-Dihydroxybenzaldehyde
95-01-2 >95%
10mg
£63.00 2025-02-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12868-100g
2,4-Dihydroxybenzaldehyde, 98%
95-01-2 98%
100g
¥2204.00 2023-03-03
eNovation Chemicals LLC
D781109-500g
2,4-Dihydroxybenzaldehyde
95-01-2 98%
500g
$150 2023-09-03
Life Chemicals
F1995-0226-10g
2,4-dihydroxybenzaldehyde
95-01-2 95%
10g
$84.0 2023-09-06
eNovation Chemicals LLC
D660636-100g
2,4-Dihydroxybenzaldehyde
95-01-2 97%
100g
$200 2024-06-05
Life Chemicals
F1995-0226-1g
2,4-dihydroxybenzaldehyde
95-01-2 95%
1g
$21.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017477-25g
2,4-Dihydroxybenzaldehyde
95-01-2 98%
25g
¥61 2024-07-19
Life Chemicals
F1995-0226-0.25g
2,4-dihydroxybenzaldehyde
95-01-2 95%
0.25g
$18.0 2023-09-06

2,4-Dihydroxybenzaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  rt; 1 h, rt
1.2 30 min, rt; 1 h
Referencia
Fast preparation method of aromatic aldehydes from carbazole and hydroxyaromatic derivatives under microwave irradiation
Pajda, Michal; Bogdal, Dariusz, Modern Polymeric Materials for Environmental Applications, 2006, 129, 129-132

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
Referencia
Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane
Younis, Y. M. H., International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: Chloroform ;  1 h, rt; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ;  1 h, reflux
Referencia
The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier Reactions
Rivero, I. A.; Espinoza, K. A.; Ochoa, A., Journal of Combinatorial Chemistry, 2004, 6(2), 270-274

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  1 h, 65 °C
Referencia
A new method for the fast preparation of aromatic aldehydes from carbazole and hydroxyaromatic derivatives
Pajda, Micha; Bogdal, Dariusz, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1105, 1105-1108

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referencia
Simplification of the Gattermann synthesis of hydroxy aldehydes
Adams, Roger; Levine, I., Journal of the American Chemical Society, 1923, 45, 2373-7

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Magnesium oxide ;  15 min
Referencia
Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditions
Naeimi, Hossein; Zakerzadeh, Elham, New Journal of Chemistry, 2018, 42(6), 4590-4595

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Water
Referencia
Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction
Mendelson, Wilford L.; Hayden, Stuart, Synthetic Communications, 1996, 26(3), 603-10

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Pyridinium p-toluenesulfonate ;  2 min, 100 °C; cooled
Referencia
Demethylation of aryl methyl ethers using pyridinium p-toluenesulfonate under microwave irradiation
Lamba, Mandeep S.; Makrandi, Jagdish K., Journal of Chemical Research, 2007, (10), 585-586

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Diphosphoryl chloride
Referencia
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Acetonitrile
1.2 Reagents: Phosphorus oxychloride
1.3 Solvents: Water
Referencia
Enantioselective acylation of 2-hydroxymethyl-2,3-dihydrobenzofurans catalyzed by lipase from Pseudomonas cepacia (Amano PS) and total stereoselective synthesis of (-)-(R)-MEM-protected arthrographol
Ramadas, S.; Krupadanam, G. L. D., Tetrahedron: Asymmetry, 2000, 11(16), 3375-3393

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Solvents: Methanol ,  Water
Referencia
β-Cyclodextrin mediated regioselective photo-Reimer-Tiemann reaction of phenols
Ravichandran, Ramaswamy, Journal of Molecular Catalysis A: Chemical, 1998, 130(3),

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Diethyl ether
Referencia
Hydrogen cyanide. VI. Mechanism of Gattermann's hydrogen cyanide aldehyde synthesis
Hinkel, L. E.; Ayling, E. E.; Beynon, J. H., Journal of the Chemical Society, 1936, 184, 184-5

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  240 h, reflux; reflux → rt
Referencia
Polymer bound transition metal complexes for catalytic oxidation of cyclohexene with molecular oxygen
Hao, Chengjun; Zhao, Ganqing, Chinese Journal of Reactive Polymers, 2007, 16(1-2), 66-71

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 5 °C; 5 °C → 60 °C; 8 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 7, cooled
Referencia
Method for preparing 4-butyl-resorcinol
, China, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Diphosphoryl chloride
Referencia
Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds using pyrophosphoryl chloride
Downie, Ian M.; Earle, Martyn J.; Heaney, Harry; Shuhaibar, Khamis F., Tetrahedron, 1993, 49(19), 4015-34

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ;  3 - 6 h, rt
Referencia
Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherate
Narender, T.; Venkateswarlu, K.; Madhur, G.; Reddy, K. Papi, Synthetic Communications, 2013, 43(1), 26-33

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  5 h, reflux
Referencia
NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural products
Narender, T.; Reddy, K. Papi; Madhur, G., Synthetic Communications, 2009, 39(11), 1949-1956

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  rt; 2 h, rt
1.2 Reagents: Sodium acetate Solvents: Water ;  heated
Referencia
Syntheses of 1,3-bis(2-hydroxy-4-methoxyphenyl)propane and 1,3-bis(2,4-dihydroxyphenyl)propane
Yang, Jin-Hui; Meng, Li-Cong, Youji Huaxue, 2008, 28(5), 918-921

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  0.5 h, rt
Referencia
Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes
Saha, Soumik; Bhosle, Akhil A.; Chatterjee, Amrita ; Banerjee, Mainak, Journal of Organic Chemistry, 2023, 88(14), 10002-10013

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  1 h, < 30 °C; 30 °C → -7 °C
1.2 Solvents: Acetonitrile ;  -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate ;  30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C
Referencia
Synthesis of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid methyl ester
Ling, Xinlong; Tang, Zhongfeng; Guo, Weimin; Yue, Zhiwen, Huagong Jishu Yu Kaifa, 2010, 39(4), 10-11

2,4-Dihydroxybenzaldehyde Raw materials

2,4-Dihydroxybenzaldehyde Preparation Products

2,4-Dihydroxybenzaldehyde Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Número de pedido:1903965
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:04
Precio ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Número de pedido:sfd9315
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:35
Precio ($):discuss personally
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Número de pedido:A934060
Estado del inventario:in Stock
Cantidad:1kg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 15:13
Precio ($):176.0
Proveedores recomendados
atkchemica
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
CL18046
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
27521907
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe